molecular formula C8H4Cl2N2O B11780830 5,8-Dichlorocinnolin-4(1H)-one

5,8-Dichlorocinnolin-4(1H)-one

Cat. No.: B11780830
M. Wt: 215.03 g/mol
InChI Key: SAFCAXGFBHSNNW-UHFFFAOYSA-N
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Description

5,8-Dichlorocinnolin-4(1H)-one: is a heterocyclic organic compound that belongs to the cinnoline family It is characterized by the presence of two chlorine atoms at positions 5 and 8 on the cinnoline ring, and a ketone group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichlorocinnolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,6-dichloroaniline with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired cinnoline derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,8-Dichlorocinnolin-4(1H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The chlorine atoms on the cinnoline ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

    Oxidation: Oxidized cinnoline derivatives.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Substituted cinnoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5,8-Dichlorocinnolin-4(1H)-one is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a bioactive compound. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, which could lead to the development of new therapeutic agents.

Medicine: The compound is being investigated for its potential use in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 5,8-Dichlorocinnolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with receptors on the surface of cells, modulating their signaling pathways and affecting cellular responses.

Comparison with Similar Compounds

    5,8-Dibromocinnolin-4(1H)-one: Similar structure with bromine atoms instead of chlorine.

    5,8-Difluorocinnolin-4(1H)-one: Similar structure with fluorine atoms instead of chlorine.

    5,8-Dimethylcinnolin-4(1H)-one: Similar structure with methyl groups instead of chlorine.

Uniqueness: 5,8-Dichlorocinnolin-4(1H)-one is unique due to the presence of chlorine atoms, which impart specific chemical properties such as increased reactivity and stability. The chlorine atoms also influence the compound’s biological activity, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C8H4Cl2N2O

Molecular Weight

215.03 g/mol

IUPAC Name

5,8-dichloro-1H-cinnolin-4-one

InChI

InChI=1S/C8H4Cl2N2O/c9-4-1-2-5(10)8-7(4)6(13)3-11-12-8/h1-3H,(H,12,13)

InChI Key

SAFCAXGFBHSNNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=O)C=NN2)Cl

Origin of Product

United States

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